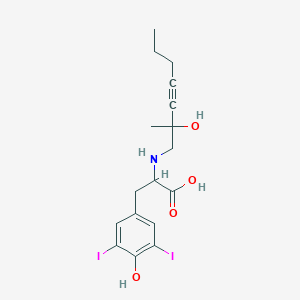![molecular formula C22H26O6 B4961314 methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
作用机制
Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and reduces the receptor's activity. By inhibiting the signaling pathway downstream of mGluR5, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can modulate the release of neurotransmitters, such as dopamine, glutamate, and GABA, and affect neuronal excitability and plasticity. The precise mechanism of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate's action is still under investigation, but it is believed to involve changes in intracellular calcium levels, protein phosphorylation, and gene expression.
Biochemical and Physiological Effects:
methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been shown to have a variety of biochemical and physiological effects, depending on the specific brain region and cell type involved. For example, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can reduce the release of dopamine in the nucleus accumbens, which is a key component of the brain reward system, and attenuate the reinforcing effects of drugs of abuse. methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can also enhance the activity of GABAergic interneurons in the prefrontal cortex, which may contribute to its anxiolytic and antipsychotic effects. In addition, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can modulate the plasticity of synapses in the hippocampus, which is important for learning and memory.
实验室实验的优点和局限性
Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, there are also some limitations to its use in lab experiments, such as the potential for off-target effects on other receptors or signaling pathways, the need for careful dosing and administration to avoid toxicity or side effects, and the difficulty of interpreting the complex interactions between mGluR5 and other neurotransmitter systems.
未来方向
There are several promising directions for future research on methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate and its potential therapeutic applications. One area of interest is the development of more selective and potent mGluR5 antagonists that can overcome some of the limitations of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate. Another area of focus is the investigation of the role of mGluR5 in neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Huntington's disease, where there is evidence of dysregulated glutamate signaling. Finally, there is growing interest in the use of mGluR5 antagonists as adjuvant therapies for cancer, as mGluR5 has been implicated in tumor growth and metastasis.
合成方法
The synthesis of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate involves several steps, including the reaction of 2-methoxy-4-propenylphenol with 2-chloroethyl ether to form 2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethanol, which is then reacted with benzoic acid and thionyl chloride to obtain methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate. The purity and yield of methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate can be improved by using column chromatography and recrystallization techniques.
科学研究应用
Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease by modulating the activity of mGluR5 in the striatum. methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has also been found to attenuate the behavioral and biochemical effects of psychostimulant drugs, such as cocaine and amphetamine, by blocking the activation of mGluR5 in the brain reward system. In addition, methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate has been investigated as a potential treatment for anxiety, depression, and cognitive impairment.
属性
IUPAC Name |
methyl 4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-4-5-17-6-11-20(21(16-17)24-2)28-15-13-26-12-14-27-19-9-7-18(8-10-19)22(23)25-3/h4-11,16H,12-15H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIBTUCBJIVDH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)

![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)